molecular formula C20H15N3O2S B5767933 N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide

N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide

Cat. No. B5767933
M. Wt: 361.4 g/mol
InChI Key: XRFDZKJRFNOXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide, also known as PTZ-CBI, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide exerts its effects through the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide induces the production of ROS by inhibiting the activity of antioxidant enzymes such as superoxide dismutase and catalase. The increased levels of ROS then lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. In cancer cells, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide induces cell cycle arrest at the G2/M phase, leading to inhibition of cell proliferation. N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In neurodegenerative diseases, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been shown to reduce oxidative stress and protect against neuronal damage. N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is its ability to induce ROS production in a controlled manner, making it a valuable tool for studying the role of ROS in various biological processes. However, one limitation of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is its potential toxicity, as high levels of ROS can cause damage to cellular components. Therefore, careful dosing and monitoring are necessary when using N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide in lab experiments.

Future Directions

There are several future directions for research on N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide. One area of interest is in the development of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide derivatives with improved efficacy and reduced toxicity. Another area of interest is in the use of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide as a tool for studying the role of ROS in various diseases and biological processes. Additionally, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide may have potential applications in the development of new cancer therapies and neuroprotective agents.

Synthesis Methods

N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzoic acid with thionyl chloride to produce 4-nitrobenzoyl chloride. The resulting compound is then reacted with N-(10H-phenothiazin-10-yl)acetamide to obtain N-(10H-phenothiazin-10-ylcarbonyl)-4-nitrobenzamide. This compound is then reduced using sodium dithionite to yield N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide.

Scientific Research Applications

N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and biochemistry. In cancer research, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been used as a tool to study the role of reactive oxygen species in neurodegenerative diseases such as Alzheimer's and Parkinson's. In biochemistry, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been used to study the structure and function of proteins.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] phenothiazine-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c21-19(14-8-2-1-3-9-14)22-25-20(24)23-15-10-4-6-12-17(15)26-18-13-7-5-11-16(18)23/h1-13H,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFDZKJRFNOXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide

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